tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and an oxan-3-yl group attached to a propyl chain. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol derivative. One common method involves the use of tert-butyl carbamate and 2-amino-3-(oxan-3-yl)propanol in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and various substituted carbamates .
Scientific Research Applications
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in protein conformation .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-amino-2-(oxan-4-yl)propanoate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate is unique due to its specific structural features, such as the presence of both an oxan-3-yl group and a tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)9-12(15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRYLUDRIUZHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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